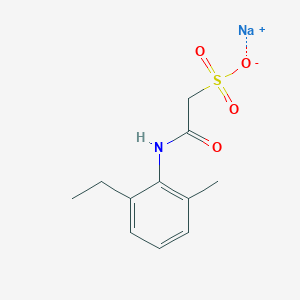

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate

Description

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate (CAS: 1173021-76-5), also known as S-Metolachlor CGA 368208, is a sulfonated aniline derivative widely used as a reference material in pesticide research. Its molecular formula is C₁₁H₁₄NNaO₄S, with a molecular weight of 279.29 g/mol and an exact mass of 279.0541 . The compound features a 2-ethyl-6-methylanilino group linked to a 2-oxoethanesulfonate moiety via an amide bond. It is stored at -20°C and has a purity >95% (HPLC), making it a critical standard for analytical studies of herbicide metabolites .

Properties

IUPAC Name |

sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S.Na/c1-3-9-6-4-5-8(2)11(9)12-10(13)7-17(14,15)16;/h4-6H,3,7H2,1-2H3,(H,12,13)(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFKJLARXKHBKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016134 | |

| Record name | sodium 2-(2-ethyl-6-methylanilino)-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-76-5 | |

| Record name | sodium 2-(2-ethyl-6-methylanilino)-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Degradation of Metolachlor: The principal synthetic route involves the degradation of metolachlor, a chloroacetanilide herbicide. This degradation can be induced chemically or biologically, leading to the cleavage of the parent compound and formation of the ethane sulfonic acid moiety, which is then neutralized to the sodium salt.

Microbial Facilitation: Environmental microbial action plays a significant role in transforming metolachlor into its ESA metabolite. Microbial enzymes catalyze glutathione conjugation and oxidation steps, producing the sulfonic acid derivative.

Chemical Degradation: In controlled laboratory or industrial settings, oxidative or hydrolytic conditions can be applied to metolachlor to promote degradation. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate, which facilitate sulfonation and oxidation reactions to yield the ESA form.

Industrial Production Methods

Controlled Degradation: Industrial synthesis involves carefully regulated degradation of metolachlor under specific pH, temperature, and reaction time conditions to optimize yield and purity of the ESA sodium salt.

Use of Adsorbents: Activated carbon and other adsorbents may be employed to remove impurities and by-products, improving the isolation and purification of the target compound.

Neutralization: The ethane sulfonic acid intermediate formed is neutralized with sodium hydroxide or sodium salts to obtain the stable sodium salt form.

| Reaction Type | Reagents/Conditions | Description | Major Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, Potassium permanganate | Converts metolachlor to sulfonic acid derivative | Metolachlor ESA sodium salt |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Can revert or modify oxidation products | Reduced derivatives or parent compound |

| Substitution | Halogens, Alkylating agents | Functional group replacement | Various substituted derivatives |

These reactions underpin the transformation of metolachlor to its ESA sodium salt and related metabolites.

Kinetics and Environmental Factors: The degradation half-life of metolachlor to ESA varies with soil pH, organic matter content, and microbial activity. Typical half-life is around 15.5 days, longer than similar compounds, indicating moderate persistence during synthesis or environmental formation.

Purity and Stability: The sodium salt form is isolated as a white to off-white solid, with purity levels typically ≥95%. It is hygroscopic and requires storage at low temperatures (-20°C) to maintain stability.

Analytical Characterization: The compound is characterized using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with isotope ratio mass spectrometry for detailed structural and isotopic analysis.

| Parameter | Description | Typical Conditions/Values |

|---|---|---|

| Starting Material | Metolachlor | Commercially available herbicide |

| Degradation Method | Microbial or chemical oxidation | Controlled pH, temperature, oxidizing agents |

| Reaction Time | Variable | Several hours to days depending on conditions |

| Neutralization | Sodium hydroxide or sodium salts | To form sodium salt of ESA |

| Purification | Activated carbon, crystallization | Removal of impurities |

| Product Form | Sodium salt solid | White to off-white, hygroscopic |

| Storage | -20°C, dry environment | To maintain purity and prevent degradation |

The preparation of Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate is chiefly accomplished through the controlled degradation of metolachlor, either biologically or chemically. Industrial methods emphasize optimized degradation conditions and purification steps to yield a high-purity sodium salt metabolite. Analytical and environmental studies provide critical insights into the compound’s formation kinetics, stability, and chemical behavior, informing both synthesis and application fields.

This synthesis approach leverages well-established oxidation and substitution reactions, with microbial degradation playing a pivotal role in environmental and industrial contexts. The compound’s preparation is thus a convergence of chemical degradation techniques and biotransformation processes, supported by rigorous analytical characterization.

Chemical Reactions Analysis

Types of Reactions: Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Herbicide Development

S-Metolachlor is primarily recognized for its use as a selective herbicide in agriculture. It belongs to the chloroacetanilide herbicide class and functions by inhibiting seed germination and root growth in susceptible plants, effectively controlling weeds that compete with crops.

Key Features:

- Mechanism of Action: S-Metolachlor disrupts the normal growth processes of target plants by interfering with cell division and elongation, leading to reduced crop competition.

- Target Weeds: Effective against a variety of grassy and broadleaf weeds, making it valuable in crops such as corn and soybeans.

Environmental Fate Studies

Research has focused on the environmental behavior of S-Metolachlor, including its degradation pathways in soil and water. Understanding these pathways is essential for assessing the compound's persistence and potential impact on non-target organisms.

Case Study Highlights:

- Degradation Pathways: Studies indicate that S-Metolachlor undergoes microbial degradation in soil, with metabolites retaining some biological activity, which may affect non-target species.

- Impact on Soil Microbial Communities: Research shows that S-Metolachlor can influence soil microbial populations, potentially altering ecosystem dynamics.

Synthesis of Bioactive Compounds

The unique structure of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate makes it a valuable intermediate in the synthesis of various pharmaceuticals. Its functional groups facilitate the creation of complex molecules used in medicinal chemistry.

Applications:

- Drug Development: The compound's ability to serve as a building block for bioactive molecules is crucial in developing new therapeutic agents.

- Research Use: It is often utilized in laboratory settings to explore new chemical reactions and synthesize derivatives with potential pharmacological activities .

Detection and Quantification

Research efforts have also focused on developing analytical methods for detecting and quantifying S-Metolachlor in environmental samples. These methods are crucial for monitoring the compound's levels in soil, water, and food products to ensure safety standards.

Methodological Advances:

- Chromatography Techniques: Advanced chromatographic methods have been developed for precise quantification of S-Metolachlor residues, aiding regulatory compliance and environmental monitoring.

Mechanism of Action

The mechanism of action of Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the aromatic amine moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Metolachlor-ethane sulfonic acid (ESA) sodium

- IUPAC Name: Sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate

- CAS : 171118-09-5 (free form)

- Molecular Formula : C₁₅H₂₃NNaO₅S

- Molecular Weight : 351.11 g/mol

- Key Differences :

Acetochlor-ethane sulfonic acid (ESA) sodium

- IUPAC Name: Sodium;2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate

- CAS : 947601-84-5

- Molecular Formula : C₁₄H₂₀NNaO₅S

- Molecular Weight : 337.37 g/mol

- Key Differences :

Dimethenamid-ethane sulfonic acid (ESA) sodium

- IUPAC Name: Sodium;2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonate

- CAS: Not explicitly listed (see ).

- Molecular Formula : C₁₂H₁₉NNaO₅S₂

- Molecular Weight : 343.39 g/mol

- Key Differences :

Structural and Functional Analysis

Core Structural Similarities

All compounds share a 2-oxoethanesulfonate backbone linked to a substituted aniline group. The sulfonate moiety confers water solubility, while the aromatic and alkyl groups influence binding to biological targets (e.g., acetolactate synthase in plants) .

Impact of Substituents

- Nitrogen Substituents :

- Aromatic Rings :

Physicochemical Properties

Research and Application Insights

- Metabolite Formation : Sulfonation of parent herbicides (e.g., S-Metolachlor) generates these ESA sodium salts, which are key markers in environmental monitoring due to their persistence in water .

- Environmental Impact : Compounds with ethoxymethyl or methoxypropan-2-yl groups (e.g., Acetochlor-ESA) show longer half-lives in soil compared to the parent compound, raising concerns about groundwater contamination .

Biological Activity

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate, commonly referred to as sodium sulfonate, is an organic compound that exhibits significant biological activity. This compound belongs to the class of sulfonates and is characterized by its sulfonate group attached to an aromatic amine. Its chemical formula is and it has a molecular weight of approximately 337.37 g/mol. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of sodium sulfonate primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonate group facilitates strong ionic interactions with positively charged amino acid residues in proteins, which can lead to inhibition or modulation of enzymatic activity. Additionally, the aromatic amine moiety allows for hydrogen bonding and hydrophobic interactions, further influencing its biological effects.

Applications in Medicinal Chemistry

Sodium sulfonate has been investigated for its potential applications in drug development, particularly as an anti-inflammatory and antimicrobial agent. Research indicates that compounds with similar structures have shown promise in treating various inflammatory conditions and infections .

Table 1: Comparison of Biological Activities

Case Studies

- Anti-inflammatory Activity : A study demonstrated that sodium sulfonate exhibited significant anti-inflammatory effects in animal models. The compound reduced the levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways, which are critical in inflammatory responses.

- Antimicrobial Properties : Another investigation revealed that sodium sulfonate displayed antimicrobial activity against various bacterial strains. The compound was effective at inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Environmental Impact : Research into the degradation of sodium sulfonate in soil systems indicated that it can be metabolized by microbial communities, leading to the formation of less toxic byproducts. This highlights its potential use in agricultural applications while minimizing environmental impact .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate, and how can reaction efficiency be validated?

- Methodological Answer : The compound is synthesized via sulfonation of the parent aniline derivative, followed by sodium salt formation. Key steps include:

- Reagent Optimization : Use of ethoxymethyl intermediates to stabilize the sulfonate group during synthesis .

- Efficiency Validation : Monitor reaction progress via HPLC with UV detection (λ = 254 nm) and confirm yield gravimetrically after recrystallization in acetonitrile .

- Critical Parameters :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 50–60°C | |

| Solvent | Acetonitrile | |

| pH for Salt Formation | 8.5–9.0 |

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.2 ppm) and sulfonate groups (δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: 351.1116 Da) to confirm molecular ion [M+Na]⁺ .

- Infrared Spectroscopy : FT-IR peaks at 1180 cm⁻¹ (S=O stretching) and 1650 cm⁻¹ (C=O amide) .

Q. How should this compound be stored to maintain stability, and what are the degradation indicators?

- Methodological Answer :

- Storage : Store at -18°C in anhydrous acetonitrile to prevent hydrolysis. Avoid exposure to moisture or light .

- Degradation Monitoring :

| Indicator | Analytical Method | Threshold |

|---|---|---|

| Free Aniline Formation | HPLC with PDA detection | >2% |

| Sulfonate Group Hydrolysis | Ion Chromatography | >5% |

Advanced Research Questions

Q. How can contradictory data in metabolite identification during environmental degradation studies be resolved?

- Methodological Answer :

- Multi-Method Validation : Combine LC-MS/MS (for exact mass) with isotopic labeling to trace degradation pathways .

- Case Study : In pesticide degradation (e.g., CP 92429), conflicting metabolite profiles were resolved using collision-induced dissociation (CID) to differentiate structural isomers .

- Data Reconciliation Framework :

Hypothesis → LC-MS/MS → Isotopic Tracer → Computational Modeling → Revised Pathway

Q. What experimental designs are effective for studying pH- and temperature-dependent stability?

- Methodological Answer :

- Accelerated Stability Testing : Use a factorial design varying pH (3–10) and temperature (25–60°C). Monitor degradation via:

- Kinetic Modeling : Arrhenius plots to predict shelf-life under ambient conditions .

- Critical Findings :

| Condition | Half-Life (Days) | Degradation Pathway |

|---|---|---|

| pH 3, 60°C | 7 | Sulfonate hydrolysis |

| pH 10, 25°C | 90 | Oxidative cleavage |

Q. How can interactions with biological macromolecules (e.g., proteins) be systematically investigated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize serum albumin on a CM5 chip to measure binding affinity (KD) .

- Computational Docking : Use AutoDock Vina to predict binding sites on cytochrome P450 enzymes, validated via fluorescence quenching assays .

- Key Metrics :

| Parameter | Value | Technique |

|---|---|---|

| Binding Affinity (KD) | 12.3 ± 1.5 µM | SPR |

| ΔG (Binding) | -6.8 kcal/mol | Molecular Dynamics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.